2-Ethoxycarbonyl-4-methylpentanoic acid
Description
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-ethoxycarbonyl-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-4-13-9(12)7(8(10)11)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QLDRWYAZMWIZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
The following table summarizes key structural analogues and their properties based on substituent variations:
Acidity and Reactivity
- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound increases carboxylic acid acidity (estimated pKa ~3.5–4.0) compared to 2-Ethyl-4-methylpentanoic acid (pKa ~5.0), where the ethyl group is electron-donating . Similarly, Ethyl 2-acetyl-4-oxopentanoate () exhibits even greater acidity due to the combined effects of acetyl and oxo groups.
- Thioester vs. Ester: The thioester in (S)-2-(Acetylthio)-4-methylpentanoic acid () is more reactive toward nucleophiles than esters, making it useful in dynamic combinatorial chemistry or enzyme-mediated reactions .
Physicochemical Properties
- Solubility: Branched chains (e.g., 2-Ethyl-4-methylpentanoic acid) reduce water solubility compared to linear analogues. The ethoxycarbonyl group may improve solubility in polar aprotic solvents.
- Stability: Thioesters () are less stable under acidic conditions than esters, while tert-butoxycarbonyl (Boc) groups () offer stability in basic environments .
Research Findings and Industrial Relevance
- Isotopic Labeling: Deuterated analogues like 4-Methylpentanoic acid-d12 () are used in metabolic studies, underscoring the importance of methyl-substituted acids in tracer chemistry .
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, ethyl 2-(ethoxycarbonyl)-4-methylpentanoate (6 g, 28 mmol) is dissolved in ethanol (9 mL) and treated with 4 N aqueous sodium hydroxide (7 mL) under reflux. The ethoxycarbonyl group at position 2 remains intact due to steric hindrance and electronic stabilization, while the terminal ethyl ester undergoes saponification to yield the carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC) to confirm complete hydrolysis.
Yield and Practical Considerations
While the exact yield is unspecified in the cited protocol, analogous hydrolysis reactions of structurally similar diethyl esters report yields exceeding 75% under optimized conditions. Key factors influencing efficiency include:
-
Base concentration : Higher NaOH concentrations (4–5 N) accelerate saponification but risk side reactions such as decarboxylation.
-
Solvent choice : Ethanol balances solubility of the ester and base, whereas methanol may induce transesterification.
-
Temperature : Reflux conditions (78–80°C) ensure rapid reaction kinetics without degrading the ethoxycarbonyl group.
This method is favored for its simplicity and minimal purification requirements, as the product precipitates upon acidification of the reaction mixture.
Malonic Ester Synthesis Approach
The malonic ester synthesis provides a versatile framework for constructing the carbon skeleton of 2-ethoxycarbonyl-4-methylpentanoic acid, leveraging alkylation and selective hydrolysis steps.
Alkylation of Diethyl Malonate
Diethyl malonate reacts with sodium ethoxide to generate a resonance-stabilized enolate, which undergoes nucleophilic substitution with 1-bromo-3-methylbutane to introduce the 4-methylpentyl chain. The reaction proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis of the malonate ester.
Example Protocol :
Selective Hydrolysis and Decarboxylation
The alkylated malonate ester undergoes partial hydrolysis using 2 N NaOH in a water-ethanol mixture (1:1 v/v) at 60°C. Controlled hydrolysis cleaves one ester group, producing monoethyl 2-(ethoxycarbonyl)-4-methylpentanoate. Subsequent decarboxylation under acidic conditions (HCl, Δ) eliminates CO₂, furnishing the target compound.
Yield Optimization :
-
Temperature control : Decarboxylation at 80–100°C minimizes side reactions.
-
Acid strength : Dilute HCl (1–2 N) prevents over-acidification, which could hydrolyze the remaining ester.
-
Reported yields for analogous malonate-derived acids range from 65% to 82%.
Catalytic Hydrogenation and Decarboxylation
Patent literature describes a multi-step synthesis involving palladium-catalyzed hydrogenation and decarboxylation to produce 2-ethoxycarbonyl-4-methylpentanoic acid.
Hydrogenation of Unsaturated Intermediates
A key intermediate, 3-((benzyloxy)carbonyl)-5-methylhex-3-enoic acid ethyl ester, is hydrogenated using 10% Pd/C under 10 kg/cm² H₂ pressure in ethanol. This step saturates the double bond and removes the benzyloxycarbonyl protecting group.
Procedure :
Decarboxylation and Workup
The hydrogenated product undergoes decarboxylation in dimethyl sulfoxide (DMSO) with KCl at 120°C. This eliminates the β-keto acid group, yielding 2-ethoxycarbonyl-4-methylpentanoic acid.
Critical Parameters :
-
Catalyst loading : 2 mol% Pd/C ensures complete hydrogenation without over-reduction.
-
Solvent polarity : DMSO facilitates high-temperature decarboxylation while stabilizing intermediates.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-Ethoxycarbonyl-4-methylpentanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 4-methylpentanoic acid with ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) or ¹H NMR to detect the disappearance of the starting carboxylic acid. Characterization should include:
- FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H stretch.
- NMR : Look for ethoxy group signals (triplet at ~1.3 ppm for CH₃, quartet at ~4.1 ppm for CH₂) and branching methyl groups (0.8–1.2 ppm).
Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. How should 2-Ethoxycarbonyl-4-methylpentanoic acid be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight, moisture-free containers at –20°C to minimize ester hydrolysis. Avoid exposure to strong acids/bases or humid environments. Periodically validate stability using HPLC to detect degradation products (e.g., 4-methylpentanoic acid). If degradation exceeds 5%, repurify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling 2-Ethoxycarbonyl-4-methylpentanoic acid?
- Methodological Answer :
- Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Engineering controls: Perform reactions in fume hoods with proper ventilation.
- Waste disposal: Collect organic waste separately and neutralize acidic byproducts before disposal.
Emergency showers and eyewash stations must be accessible, as recommended for structurally similar esters .
Advanced Research Questions
Q. What reaction pathways dominate when 2-Ethoxycarbonyl-4-methylpentanoic acid is exposed to nucleophilic or acidic conditions?
- Methodological Answer : Under acidic conditions (e.g., H₂SO₄), the ester undergoes hydrolysis to yield 4-methylpentanoic acid. In basic media (e.g., NaOH), saponification produces the corresponding carboxylate salt. Nucleophilic attack (e.g., Grignard reagents) at the carbonyl carbon can generate tertiary alcohols. Monitor these pathways using GC-MS or LC-HRMS to identify intermediates. Kinetic studies under varying pH/temperature conditions can elucidate mechanistic details .
Q. How can researchers resolve contradictions in reported reactivity data for 2-Ethoxycarbonyl-4-methylpentanoic acid derivatives?
- Methodological Answer : Contradictions may arise from differences in solvent polarity, catalyst loading, or steric effects from the methyl branch. To address this:
- Conduct controlled experiments replicating reported conditions.
- Use DFT calculations to model steric/electronic influences on reaction pathways.
- Validate results with X-ray crystallography (for crystalline derivatives) or 2D NMR (e.g., NOESY) to confirm stereochemical outcomes.
Cross-referencing with PubChem or ECHA data for analogous esters can provide benchmarks .
Q. What advanced analytical techniques are optimal for quantifying trace impurities in 2-Ethoxycarbonyl-4-methylpentanoic acid?
- Methodological Answer :
- UPLC-MS/MS : Detects impurities at ppm levels, with electrospray ionization (ESI) for ionizable species.
- Headspace GC-MS : Identifies volatile degradation byproducts.
- NMR relaxation experiments (e.g., T₁/T₂ measurements) assess molecular mobility in solutions.
Compare results against high-purity reference standards from accredited sources (e.g., NIST) .
Q. How can AI-driven synthesis planning improve the design of novel derivatives of 2-Ethoxycarbonyl-4-methylpentanoic acid?
- Methodological Answer : Tools like Template_relevance Pistachio or Reaxys Biocatalysis can predict feasible routes for introducing substituents (e.g., fluorination at the 4-methyl position). Validate AI proposals with small-scale pilot reactions (<100 mg) and characterize products via HRMS and multinuclear NMR (e.g., ¹⁹F NMR for fluorinated analogs). Retrosynthetic analysis should prioritize protecting group strategies for the ester moiety .
Key Data Considerations
-
Stability Metrics : Hydrolysis half-life of ~120 hours at pH 7 (extrapolated from similar esters) .
-
Spectroscopic Benchmarks :
Technique Key Signals ¹³C NMR Ester carbonyl at ~170 ppm; ethoxy CH₂ at ~63 ppm IR C-O stretch (ester) at ~1250 cm⁻¹
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
